(Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a Knoevenagel condensation reaction between 2-fluorobenzaldehyde and the thiazole derivative.
Attachment of the Piperazine Moiety: The piperazine group can be attached through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorobenzylidene group, converting it to a fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorobenzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(2-chlorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one: Similar structure with a chlorine atom instead of a fluorine atom.
(Z)-5-(2-bromobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one: Similar structure with a bromine atom instead of a fluorine atom.
(Z)-5-(2-methylbenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (Z)-5-(2-fluorobenzylidene)-2-(piperazin-1-yl)thiazol-4(5H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-2-piperazin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-11-4-2-1-3-10(11)9-12-13(19)17-14(20-12)18-7-5-16-6-8-18/h1-4,9,16H,5-8H2/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLDKAGGULQIPV-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=O)C(=CC3=CC=CC=C3F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC(=O)/C(=C/C3=CC=CC=C3F)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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